molecular formula C16H16N4O2 B2927910 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034449-29-9

4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No. B2927910
CAS RN: 2034449-29-9
M. Wt: 296.33
InChI Key: KCYIOKUOHXMSOO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential applications in various fields . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves several steps, including scaffold hopping and computer-aided drug design . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is composed of a pyrazole ring fused with a pyrimidine ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve several steps, including the formation of the pyrazole ring, the fusion with the pyrimidine ring, and the addition of various substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure and substituents. Some compounds in this class have been found to have good solid-state emission intensities .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold stands out as a privileged heterocycle in drug discovery, illustrating its utility as a foundational block for drug-like candidates. This scaffold has shown a wide array of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and central nervous system (CNS) agents, among others. Structure-activity relationship (SAR) studies have gained significant attention among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives have been extensively reviewed, revealing significant biological properties along with SAR studies. This comprehensive review suggests ample opportunities for medicinal chemists to exploit this scaffold further in developing potential drug candidates (Cherukupalli et al., 2017).

Pyrazole Bearing Pyrimidine Analogues in Antimicrobial Drug Discovery

Recent research has focused on pyrazole clubbed pyrimidine derivatives for their antimicrobial potency. These studies emphasize diverse synthetic approaches that have been reported to achieve potent antimicrobial motifs. Modifications such as ring variation, ring fusion, substitution variants, and spacer addition strategies, especially with electron-withdrawing groups at active sites on pyrazole and pyrimidine, have been identified as effective combinations. N-substituted aromatic or hetero-aromatic groups, along with electron-withdrawing groups, have been highlighted as structural modifications to improve pharmacokinetic properties in pre-clinical drug species. This indicates the potential for synthesizing new age antimicrobials with enhanced potency by leveraging these structural insights (Trivedi et al., 2022).

properties

IUPAC Name

4-propan-2-yloxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(2)22-14-5-3-12(4-6-14)16(21)19-13-9-17-15-7-8-18-20(15)10-13/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYIOKUOHXMSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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